molecular formula C27H28N4O2 B6547802 1-benzyl-N-[4-(diethylamino)-2-methylphenyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide CAS No. 946251-21-4

1-benzyl-N-[4-(diethylamino)-2-methylphenyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide

Cat. No.: B6547802
CAS No.: 946251-21-4
M. Wt: 440.5 g/mol
InChI Key: GDCGYXXSFGJJFL-UHFFFAOYSA-N
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Description

1-Benzyl-N-[4-(diethylamino)-2-methylphenyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a synthetic 1,8-naphthyridine derivative characterized by a benzyl group at position 1, a 2-oxo-1,2-dihydro core, and a carboxamide moiety substituted with a 4-(diethylamino)-2-methylphenyl group. The compound’s structure combines electron-donating (diethylamino) and sterically bulky (benzyl, methylphenyl) substituents, which may influence its physicochemical properties and biological activity.

Properties

IUPAC Name

1-benzyl-N-[4-(diethylamino)-2-methylphenyl]-2-oxo-1,8-naphthyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N4O2/c1-4-30(5-2)22-13-14-24(19(3)16-22)29-26(32)23-17-21-12-9-15-28-25(21)31(27(23)33)18-20-10-7-6-8-11-20/h6-17H,4-5,18H2,1-3H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDCGYXXSFGJJFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)NC(=O)C2=CC3=C(N=CC=C3)N(C2=O)CC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following comparison focuses on 1,8-naphthyridine-3-carboxamide derivatives with variations in substituents at positions 1 (R1) and the carboxamide-linked aryl/alkyl group (R2). Key parameters include molecular weight, melting point, synthetic yield, and substituent effects.

Substituent Variations and Physicochemical Properties

Table 1: Structural and Physical Properties of Selected 1,8-Naphthyridine-3-Carboxamides

Compound Name R1 R2 Molecular Formula Molecular Weight Melting Point (°C) Yield (%) Reference
1-(Benzyloxy)-N-(2,4-difluorobenzyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide Benzyloxy 2,4-Difluorobenzyl C28H22F2N3O3 592.1 Oil (liquid) 97
1-(4-Fluorobenzyl)-N-(2-methoxyphenyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide 4-Fluorobenzyl 2-Methoxyphenyl C23H18FN3O3 403.4 Not reported Not reported
1-(4-Chlorobenzyl)-N-(4-chlorophenyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide 4-Chlorobenzyl 4-Chlorophenyl C22H15Cl2N3O2 424.3 193–195 66
3-((Diethylamino)methyl)-7-methyl-2-phenyl-1,8-naphthyridin-4(1H)-one Phenyl Diethylaminomethyl C20H22N4O 334.4 Not reported Not reported
Target Compound Benzyl 4-(Diethylamino)-2-methylphenyl C28H30N4O2 454.6* Not reported Not reported N/A

*Calculated molecular weight based on formula.

Key Observations:

Substituent Impact on Physical State: Bulky or polar groups (e.g., benzyloxy in ) often result in oils, while halogenated derivatives (e.g., 4-chlorobenzyl in ) form crystalline solids due to enhanced intermolecular interactions. The target compound’s benzyl and diethylamino groups may favor a liquid or low-melting solid state, depending on crystallinity.

Molecular Weight and Lipophilicity:

  • The target compound (MW 454.6) is heavier than fluorinated or chlorinated analogs (MW 403–424), suggesting higher lipophilicity, which may influence bioavailability .

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